molecular formula C12H15NO B1454031 1-(1-Phenylethyl)pyrrolidin-3-one CAS No. 1086384-99-7

1-(1-Phenylethyl)pyrrolidin-3-one

Cat. No. B1454031
CAS RN: 1086384-99-7
M. Wt: 189.25 g/mol
InChI Key: BZZUUBALEPRFAN-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)pyrrolidin-3-one is a chemical compound with the molecular formula C12H15NO . It has a molecular weight of 189.26 . The IUPAC name for this compound is 1-(1-phenylethyl)-3-pyrrolidinone .


Synthesis Analysis

The synthesis of pyrrolidin-3-one type compounds like this compound can be achieved via reductive amination of carbonyl compounds . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(14)9-13/h2-6,10H,7-9H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Pyrrolidine compounds, including this compound, can undergo various chemical reactions. One classical method for the preparation of five-membered heterocycles like pyrrolidines is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Key Intermediates in Pharmaceutical Synthesis : A study describes the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in preparing premafloxacin, an antibiotic for pathogens of veterinary importance. This work showcases the process development for an efficient and stereoselective synthesis from related compounds, highlighting the importance of such pyrrolidin derivatives in pharmaceutical manufacturing (Fleck et al., 2003).

  • Crystal Structure Analysis : Research on the crystal structure of Spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one] has provided insights into the structural features of isoflavonoids found in plants, known for their antifungal and antibacterial properties. Such studies help in understanding the conformation and potential interactions of pyrrolidine derivatives in biological systems (Thinagar et al., 2000).

Catalysis and Organic Synthesis

  • Catalytic Applications : A study on the highly regio- and enantioselective organocatalytic conjugate addition of alkyl methyl ketones to beta-silylmethylene malonate demonstrated the catalytic potential of pyrrolidine derivatives. The work underscores the roles of such compounds in enhancing selectivity and efficiency in synthetic organic chemistry (Chowdhury & Ghosh, 2009).

  • Synthesis of Bioactive Molecules : Pyrrolidines are critical in synthesizing biologically active compounds due to their presence in several natural products. Research on the synthesis of reactive 3-pyrrolin-2-ones for potential use in creating nootropic compounds like nebracetam showcases the application of pyrrolidine derivatives in developing new therapeutic agents (Alves, 2007).

Potential Biological Activities

  • Exploration of Biological Effects : The study of substituted pyrrolidine-3,4-diol derivatives against commercial glycosidases and their effects on human tumor cells exemplifies the exploration of biological activities associated with pyrrolidine derivatives. These compounds show promise in inhibiting tumor growth, indicating their potential utility in medical research (Fiaux et al., 2005).

Safety and Hazards

The safety information for 1-(1-Phenylethyl)pyrrolidin-3-one includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation .

Future Directions

The pyrrolidine ring, a key feature of 1-(1-Phenylethyl)pyrrolidin-3-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound lies in the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Analysis

Biochemical Properties

1-(1-Phenylethyl)pyrrolidin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to reduced production of pro-inflammatory mediators.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its binding to COX-2 results in the inhibition of the enzyme’s activity . This binding interaction is often mediated by hydrogen bonds and hydrophobic interactions. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal laboratory conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with sustained inhibition of inflammatory pathways in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have anti-inflammatory effects without significant toxicity . At higher doses, it can cause adverse effects such as liver toxicity and gastrointestinal disturbances. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. These interactions can have significant implications for its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound is localized to specific subcellular compartments, which can affect its activity and function. It has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and signaling pathways . Post-translational modifications, such as phosphorylation, can also influence its subcellular localization and activity.

properties

IUPAC Name

1-(1-phenylethyl)pyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(14)9-13/h2-6,10H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZUUBALEPRFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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